1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-2-1-3-14(9-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-4-6-19-7-5-11/h1-7,9,12H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTXEBWUNYLWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the oxadiazole ring.
Formation of the pyrrolidinone core: This can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The pyridinyl and oxadiazole rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with modifications in the phenyl ring, oxadiazole substituents, or heterocyclic cores. Below is a detailed comparison based on the provided evidence:
Substituent Variations on the Phenyl Ring
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Difference: The phenyl group is substituted with both chlorine (3-position) and fluorine (4-position), compared to the target compound’s single 3-chlorophenyl group. The cyclopropyl substituent on the oxadiazole may reduce steric bulk compared to the pyridinyl group, affecting solubility and target selectivity .
1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ51589, ):
- Key Difference : The phenyl ring is substituted with fluorine at the 4-position instead of chlorine at the 3-position.
- Impact : Fluorine’s smaller atomic radius and lower lipophilicity compared to chlorine may reduce steric hindrance and alter pharmacokinetic properties, such as metabolic stability and bioavailability .
Heterocyclic Core Modifications
- 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (): Key Difference: Replaces the oxadiazole with an oxazole ring and introduces a tetrahydroquinoline scaffold. The tetrahydroquinoline core may enhance aromatic stacking interactions but increase molecular rigidity .
1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one ():
Functional Group Variations
- 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one (): Key Difference: Replaces the pyrrolidin-2-one and oxadiazole with a pyridazinone and pyrazole system. Impact: The pyridazinone core offers distinct hydrogen-bonding capabilities, while the trifluoromethyl group enhances electronegativity and bioavailability. However, increased molecular weight (452.22 g/mol vs. ~324 g/mol for the target compound) may reduce solubility .
Structural and Property Comparison Table
*Estimated based on BJ51589’s molar mass (324.31 g/mol) and structural similarity.
Research Implications
- Electronic Effects : Chlorine and fluorine substituents modulate electron density, influencing binding to targets like enzymes or receptors.
- Heterocycle Stability : Oxadiazoles generally outperform oxazoles and diazo groups in metabolic stability, critical for drug design .
- Solubility vs. Lipophilicity : Pyridinyl groups improve solubility via hydrogen bonding, while chlorophenyl groups enhance membrane permeability .
Biological Activity
The compound 1-(3-Chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.79 g/mol. The structure features a chlorophenyl group and a pyridinyl oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. The mechanisms include:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and metastasis. For instance, they can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
- Antiproliferative Effects : The compound has shown cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The structural modifications in oxadiazoles play a crucial role in enhancing their cytotoxic properties .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of HDAC and subsequent activation of pro-apoptotic pathways .
- Antimicrobial Properties : The compound was tested against common bacterial pathogens, showing effective inhibition at concentrations below 100 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections .
- Anti-inflammatory Effects : In vitro assays indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
